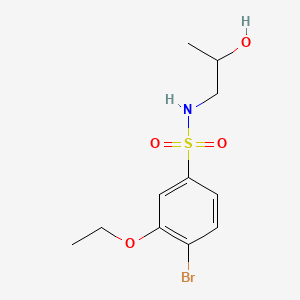

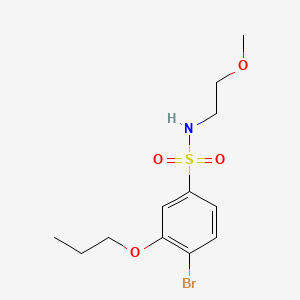

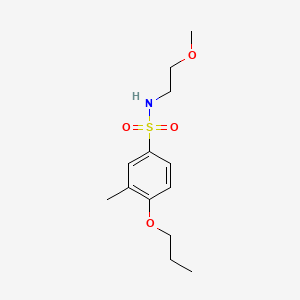

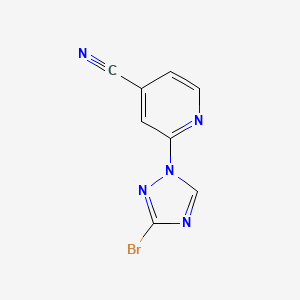

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” is a derivative of 1,2,4-triazole. The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized, and their structures were established by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, can be analyzed using various techniques. For example, the structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

1,2,4-Triazoles, including “this compound”, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . They are also used as ligands for transition metals to create coordination complexes .Scientific Research Applications

Novel Triazole Derivatives and Synthesis Methods

Triazoles, including compounds similar to "2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile," have been highlighted for their significance in creating new drugs with a variety of biological activities. The review by Ferreira et al. (2013) emphasizes the diverse structural variations of triazoles that contribute to their broad range of biological activities. The study discusses the development of new methods for the synthesis and biological evaluation of triazoles, underlining the importance of finding more efficient, green chemistry-oriented synthesis methods for these compounds due to their application in treating new diseases and combating drug-resistant bacteria and viruses (Ferreira et al., 2013).

Heterocyclic N-oxide Molecules in Synthesis and Drug Applications

Li et al. (2019) review the synthesis and application of heterocyclic N-oxide molecules, which include derivatives from pyridine and indazole, demonstrating their utility in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts, and exhibiting anticancer, antibacterial, and anti-inflammatory activities. This review highlights the importance of heterocyclic N-oxide derivatives in advancing chemistry and drug development fields (Li et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Wenglowsky (2013) discusses the utility of pyrazolo[3,4-b]pyridine, a scaffold that shares similarities with "this compound," in the design of kinase inhibitors. This scaffold's versatility in interacting with kinases through multiple binding modes has made it a key element in many patents for kinase inhibition, covering a broad range of kinase targets. This review provides insights into the structural adaptability of pyrazolo[3,4-b]pyridine in forming critical interactions with kinases, which is instrumental in the development of new therapeutic agents (Wenglowsky, 2013).

Synthesis and Applications of Triazole-Containing Scaffolds

Nasri et al. (2021) focus on the synthesis strategies and pharmacological significance of 1,2,4-triazole-containing scaffolds, a category that includes compounds like "this compound." This review summarizes the latest methodologies for creating these scaffolds using 3-amino-1,2,4-triazole, illustrating the importance of 1,2,4-triazoles in drug discovery studies for treating cancer, microbial infections, and other diseases. It encourages further research into developing efficient methods for accessing new triazole-containing compounds (Nasri et al., 2021).

Mechanism of Action

Target of Action

2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile primarily targets enzymes involved in cellular signaling pathways, particularly those with kinase activity. These enzymes play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for therapeutic applications in cancer and other proliferative diseases .

Mode of Action

The compound interacts with its target enzymes by binding to the active site, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, which is essential for the propagation of signaling cascades. The inhibition of kinase activity leads to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle progression and survival. Inhibition of these pathways results in cell cycle arrest and induction of apoptosis, thereby reducing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of kinase activity leads to decreased phosphorylation of key signaling proteins. This results in the downregulation of pro-survival and proliferative signals, inducing apoptosis and cell cycle arrest. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression in cancer models .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical entities. The compound is stable under physiological pH and temperature but may degrade under extreme conditions. Additionally, the presence of other drugs or metabolic inhibitors can affect its bioavailability and efficacy .

Safety and Hazards

Future Directions

The 1,2,4-triazole nucleus, including “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile”, provides an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYHIXFDOIOXON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=NC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.